![molecular formula C15H16O4S2 B2687528 3-(Benzenesulfonyl)propylsulfonylbenzene CAS No. 53893-41-7](/img/structure/B2687528.png)
3-(Benzenesulfonyl)propylsulfonylbenzene
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonyl derivatives has been studied extensively . For instance, benzenesulfonamide derivatives have been synthesized via intramolecular cyclization rearrangement reactions . Another study reported the synthesis of proline-derived benzenesulfonamides through base-mediated coupling reactions of benzenesulfonyl azides with proline .
Chemical Reactions Analysis
Benzenesulfonyl derivatives have been involved in various chemical reactions. For example, the palladium-catalysed coupling of benzenesulfonyl chlorides with thiophene derivatives allows regioselective access to β-arylated thiophenes . Benzenesulfonyl chloride also reacts with compounds containing reactive N-H and O-H bonds .
Scientific Research Applications
- Inhibitory Compounds : Various benzenesulfonic acid derivatives were synthesized and evaluated as hNE inhibitors. Compound 4f showed moderate inhibitory activity (IC50 = 35.2 μM) against hNE .
Human Neutrophil Elastase (hNE) Inhibition
Antibacterial Activity
Future Directions
Recent research has focused on the catalytic synthesis of benzosultams, a subclass of bicyclic sulfonamides, which are found in numerous biologically active compounds . The development of new catalytic systems for the efficient construction of benzosultam motifs has been a burgeoning area of research . Further studies are needed to explore the potential applications of “3-(Benzenesulfonyl)propylsulfonylbenzene” in various fields.
properties
IUPAC Name |
3-(benzenesulfonyl)propylsulfonylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S2/c16-20(17,14-8-3-1-4-9-14)12-7-13-21(18,19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURGPHCWOBAAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)propylsulfonylbenzene |
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